Lower Lipophilicity (LogP) and Superior Drug-Likeness Compared to 5-Methyl-Thiazole Analog
The target compound (CAS 1221722-43-5) exhibits a computed LogP of 2.42 , which is approximately 0.4 log-units lower than the 5-methyl analog 4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine (CAS 1340278-24-1), whose LogP is reported as 2.79 . This difference places the target compound closer to the optimal LogP range (1–3) for CNS drug candidates and reduces the risk of promiscuous binding and poor solubility associated with high lipophilicity. For fragment-based libraries, a 0.37 log-unit reduction in LogP corresponds to a measurable improvement in aqueous solubility and a lower likelihood of phospholipidosis risk at equivalent molecular weight.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) – descriptor of lipophilicity |
|---|---|
| Target Compound Data | LogP = 2.42 (TPSA = 48.14 Ų) |
| Comparator Or Baseline | 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine (CAS 1340278-24-1): LogP = 2.79 |
| Quantified Difference | ΔLogP = -0.37 (13% lower lipophilicity for target compound) |
| Conditions | Computed using XLogP3 / ChemDraw prediction algorithms; retrieved from supplier datasheets (Leyan for target, Fluorochem for comparator) |
Why This Matters
A difference of ≥0.3 log-units in LogP can significantly shift the solubility-permeability trade-off, making the target compound a more attractive lead-like starting point for oral or CNS programs requiring controlled lipophilicity.
